N-ethyl-N-methylpyrrolidine-2-carboxamide

Description

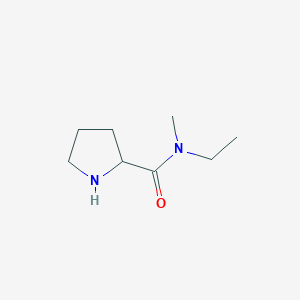

N-Ethyl-N-methylpyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative characterized by an ethyl and methyl group substitution on the carboxamide nitrogen. Its molecular formula is C₈H₁₆N₂O (molecular weight: 156.23 g/mol) . The compound is available in ≥98% purity and is utilized in research settings, though its specific biological applications remain under investigation. Notably, discrepancies exist in its CAS registry numbers (107599-38-2 vs. 1247766-15-9 ), which may reflect stereochemical or isomeric variations requiring further clarification.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-ethyl-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-3-10(2)8(11)7-5-4-6-9-7/h7,9H,3-6H2,1-2H3 |

InChI Key |

YZVUUIYIBPCBSR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with ethyl and methyl groups under controlled conditions. One common method is the alkylation of pyrrolidine with ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Amines or alcohols.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

N-ethyl-N-methylpyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares N-ethyl-N-methylpyrrolidine-2-carboxamide with key analogs:

Key Observations :

Metabolic and Pharmacokinetic Profiles

- N-Demethylation : N-methyl groups in carboxamides are prone to oxidative metabolism (e.g., acridine carboxamide in mice undergoes N-demethylation and glucuronidation ). The ethyl group may slow demethylation, prolonging half-life compared to N,N-dimethyl analogs.

- Hydroxylation : Ring hydroxylation (observed in acridine derivatives ) is less likely in pyrrolidine carboxamides due to saturated ring systems.

Biological Activity

N-ethyl-N-methylpyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyrrolidine derivative characterized by the presence of ethyl and methyl groups on the nitrogen atom and a carboxamide functional group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to a range of physiological effects. The compound has been shown to bind effectively to specific receptors, influencing their activity and altering cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting bacterial growth through interaction with critical enzymatic pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in managing inflammatory conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antibacterial activity of this compound showed inhibition zones of 17 mm against E. coli and 15 mm against S. aureus, indicating moderate antibacterial efficacy .

- Neuroprotective Studies : In animal models, the compound demonstrated protective effects against neuroadapted viral infections, suggesting its potential as a therapeutic agent in neuroprotection .

- Inflammatory Response Modulation : In vitro assays revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting its anti-inflammatory capabilities .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Neuroprotective Potential | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| (2S)-N-Methylpyrrolidine-2-carboxamide | Low | No | Yes |

| (2S)-N-Ethylpyrrolidine-2-carboxamide | High | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-N-methylpyrrolidine-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid moiety of pyrrolidine-2-carboxylic acid derivatives. Subsequent alkylation with ethyl and methyl groups is performed under anhydrous conditions, often using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry of alkylating agents, and controlling temperature to minimize side reactions.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns and stereochemistry. For example, distinct shifts for ethyl (δ ~1.2 ppm, triplet) and methyl (δ ~3.0 ppm, singlet) groups validate N-alkylation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and purity, with ESI+ mode often used for carboxamide derivatives.

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, particularly for enantiopure forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis due to potential dust inhalation hazards .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are employed. For example, proline-derived organocatalysts (e.g., (S)-proline) facilitate enantioselective alkylation via transition-state stabilization. Alternatively, chiral Pd complexes (e.g., BINAP-Pd) enable asymmetric hydrogenation of precursor enamines. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>90%) .

Q. How should researchers resolve contradictions in reported catalytic activity data for pyrrolidine-2-carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst Loading : Lower loadings (1–5 mol%) may reduce side reactions compared to higher amounts .

- Solvent Effects : Polar solvents (e.g., DMSO) can stabilize intermediates differently than nonpolar solvents (e.g., toluene) .

- Substrate Scope : Test the compound across diverse substrates (e.g., aldehydes vs. ketones) to validate generality. Statistical tools like ANOVA or multivariate regression help isolate influential variables .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for this compound in receptor binding studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkyl groups (e.g., isopropyl instead of ethyl) to assess steric/electronic effects on binding .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-angiotensin II for AT₁ receptors) to measure IC₅₀ values.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses and identify key residues (e.g., Tyr³⁵ in AT₁ receptors) .

Q. How do solvent and pH conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : The compound is prone to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions. Buffered solutions (pH 6–8) in deionized water or PBS are optimal for stability studies .

- Solvent Compatibility : Use co-solvents like ethanol (≤20% v/v) to enhance solubility without destabilizing the carboxamide group. Monitor degradation via HPLC-UV at 220 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.